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Compound of Interest

Compound Name: Tas-117

Cat. No.: B611162 Get Quote

Pifusertib (TAS-117), a potent and selective oral allosteric pan-AKT inhibitor, has demonstrated

modest antitumor activity in early clinical development for patients with advanced solid tumors.

A comparative analysis of the initial first-in-human Phase I trial and a subsequent Phase II

study reveals a consistent, though limited, efficacy profile, with some signals of activity in

specific patient populations harboring certain genetic mutations.

Quantitative Efficacy Data
The following table summarizes the key efficacy endpoints from the Phase I and Phase II

clinical trials of Pifusertib.
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Efficacy Endpoint
Phase I Study (First-in-
Human)

Phase II Study (K-
BASKET)

Overall Response Rate (ORR)

4 confirmed partial responses

in the safety assessment

phase (n=43)

8% (1 partial response in a

patient with ovarian cancer)

Disease Control Rate (DCR)

61.5% in PIK3CA-mutated

endometrial cancer (n=13),

80.0% in AKT-altered

endometrial cancer (n=5),

37.5% in ovarian clear cell

carcinoma (n=16)[1]

23% (1 partial response and 2

with stable disease)[1][2]

Median Progression-Free

Survival (PFS)
Not reported

1.4 months (95% CI: 1.2–1.6

months)[1][3][4]

Median Overall Survival (OS) Not reported
4.8 months (95% CI: 2.6–11.2

months)[1][3][4]

Experimental Protocols
Phase I First-in-Human Study
The initial Phase I trial was an open-label, non-randomized, dose-escalating study enrolling

patients with advanced or metastatic solid tumors.[5][6] The study consisted of three phases: a

dose escalation phase, a regimen modification phase, and a safety assessment phase.[5][6]

The primary objectives were to determine the dose-limiting toxicities and the maximum

tolerated dose. Secondary endpoints included assessing the pharmacokinetics,

pharmacodynamics, and preliminary antitumor activity of Pifusertib.[5][6] Both once-daily and

intermittent (4 days on/3 days off) dosing schedules were investigated.[5][6]

Phase II K-BASKET Study
This was a single-arm, single-center Phase II study that enrolled heavily pre-treated patients

with advanced solid tumors harboring specific PI3K/Akt gene aberrations.[1][2][3] The primary

endpoint was the overall response rate (ORR).[2] Secondary endpoints included disease

control rate (DCR), progression-free survival (PFS), and overall survival (OS).[2] Patients with
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gastrointestinal (GI) cancers received 16 mg of Pifusertib daily, while those with non-GI cancers

received 24 mg on a 4 days on/3 days off schedule.[2][4]

Signaling Pathway and Experimental Workflow
Pifusertib functions by inhibiting the kinase activity of all three AKT isoforms (AKT1, 2, and 3),

which are central nodes in the PI3K/AKT/mTOR signaling pathway.[7] This pathway is crucial

for regulating cell growth, proliferation, survival, and metabolism.[7]
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Pifusertib's mechanism of action in the PI3K/AKT signaling pathway.

The general workflow for the clinical trials evaluating Pifusertib is depicted below.
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A generalized workflow for the clinical evaluation of Pifusertib.

In conclusion, the efficacy of Pifusertib observed in the Phase II K-BASKET study appears to

be consistent with the preliminary antitumor activity seen in the initial Phase I trial. While the

overall response rates are modest, the disease control rate in specific, genetically defined

populations suggests a potential benefit for a targeted patient group. The Phase II study

provided more concrete data on progression-free and overall survival, which were not detailed

in the initial phase I report. Both studies indicated a manageable safety profile.[3][6] Further
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research, potentially in combination with other therapies, may be necessary to enhance the

clinical efficacy of Pifusertib.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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